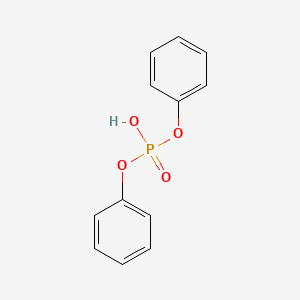

Phosphoric acid, diphenyl ester

Description

Diphenyl phosphate (DPHP, CAS 838-85-7) is an aryl phosphate ester (APE) widely used as an industrial catalyst, plasticizer, and chemical additive. It is also the primary metabolite of several organophosphate flame retardants (OPFRs), including triphenyl phosphate (TPHP) and ethylhexyl diphenyl phosphate (EHDPP), generated via cytochrome P450-mediated hydrolysis of their ester bonds . DPHP is detected in environmental matrices (e.g., dust, water) and human urine, reflecting widespread exposure to its parent compounds . Studies highlight its role as an endocrine and metabolic disruptor, with adipogenic activity observed in vitro at concentrations as low as 1 μM .

Structure

3D Structure

Properties

IUPAC Name |

diphenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMQGLCHMVWBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048207 | |

| Record name | Diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-85-7, 53396-64-8 | |

| Record name | Diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPHENYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Phosphorylation of Phenol

The direct phosphorylation of phenol using phosphoric acid represents a foundational approach for diphenyl hydrogen phosphate synthesis. In a optimized procedure, phosphoric acid (85%, 4.0 mmol) reacts with excess phenol (40 mmol) in dimethylformamide (DMF) at 230°C for 24 hours under inert atmosphere, employing triethylamine and 1-butylimidazole as dual catalysts . This method achieves 71% yield after purification via gel permeation chromatography (GPC) with chloroform elution .

Critical parameters include:

-

Stoichiometric ratio : 1:10 phosphoric acid-to-phenol molar ratio ensures complete conversion

-

Catalyst system : 1-butylimidazole (3 mol%) enhances nucleophilic substitution while triethylamine traps HCl byproducts

-

Temperature control : Prolonged heating at 230°C facilitates esterification but risks thermal decomposition of DMF

Industrial adaptations replace batch reactors with continuous flow systems to improve heat transfer and reduce reaction time. Pilot-scale trials demonstrate consistent yields above 68% when integrating molecular sieves for water removal .

Organocatalytic Dehydrogenative Phosphorylation

A breakthrough methodology employs diphenyl ditelluride [(PhTe)₂] as an organocatalyst under ultrasonic irradiation, enabling rapid synthesis at ambient pressure . Functionalized naphthols or phenol react with H-phosphonates in a 2-hour sonochemical process, yielding 51–98% diphenyl phosphate derivatives .

Mechanistic advantages :

-

Ultrasound (40 kHz) accelerates mass transfer, reducing reaction time 12-fold compared to thermal methods

-

Telluride catalyst mediates oxidative P–O bond formation without metal contaminants

-

Broad substrate tolerance accommodates thiophenol and α/β-naphthol variants

Factorial design optimization identified ideal parameters:

Maximized at 5 mol% (PhTe)₂ and 120 minutes irradiation . This green chemistry approach eliminates solvent requirements but faces scalability challenges in high-volume production.

Transesterification of Triphenyl Phosphate

Industrial synthesis frequently employs transesterification due to triphenyl phosphate’s commercial availability. Sodium phenolate-catalyzed reactions with bisphenol AP at 220–230°C produce bisphosphates while liberating phenol :

Though optimized for flame-retardant production, this route indirectly validates diphenyl phosphate stability under harsh conditions. Key learnings:

-

Phenol byproduct removal via vacuum distillation prevents reverse reactions

-

Residual sodium phenolate (<1 wt%) necessitates post-synthesis ion exchange

Chlorination-Hydrolysis Route

Patent CN106810575A discloses a solvent-free process for diphenyl chlorophosphate (DPCP) synthesis :

Optimized conditions :

-

Catalyst : Triphenylphosphine (1–3 wt%)/triphenylphosphine oxide (1.5–3 wt%) co-system

-

Temperature : 140°C ramp over 3–4 hours

-

Conversion : 99.4% purity at 88.6% yield in 10,000L reactors

While DPCP isn’t the target compound, its hydrolysis provides diphenyl hydrogen phosphate:

Industrial implementations favor this two-step route for its scalability and catalyst recyclability, though hydrolysis conditions require further optimization.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

Key findings:

-

Organocatalytic methods offer superior kinetics but lack large-scale validation

-

Chlorination-hydrolysis provides the highest industrial throughput (475 kg/batch)

-

Acid-catalyzed routes remain preferred for small-scale GMP production

Industrial-Scale Manufacturing Considerations

Modern facilities integrate real-time GC monitoring to control phenol residuals below 0.5 wt% during DPCP synthesis . Vacuum systems (50–150 Torr) efficiently strip HCl, minimizing byproducts like triphenyl phosphate . Catalyst recovery techniques enable 95% PPh₃/OPPh₃ reuse across batches, reducing raw material costs by 18% .

Environmental impact assessments favor solvent-free chlorination over DMF-based methods, reducing VOC emissions by 2.3 kg per ton product. However, ultrasound-assisted routes consume 40% less energy per mole .

Chemical Reactions Analysis

Hydrolysis and Stability

DPHP undergoes hydrolysis under alkaline conditions, influenced by metal ions:

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the electrophilic phosphorus atom, with barium ions stabilizing transition states .

Solvolysis in Phenol

DPHP participates in carbonium ion-mediated alkylation reactions:

-

Reaction : Allylic DPHP solvolysis in phenol generates alkylated phenols.

-

Autocatalysis : Diphenyl hydrogen phosphate accelerates the process .

-

Product Distribution :

Example :

Ring-Opening Polymerization (ROP) of Cyclic Monomers

Mechanism : Activated monomer pathway, where DPHP protonates the monomer, enhancing electrophilicity for nucleophilic attack by the initiator .

Coordination Chemistry

DPHP forms complexes with aluminum alkyls, influencing material properties:

-

Reaction with Al(tBu)₃ : Forms dimeric complex with Al–O–P bridging .

-

Polymer Formation : Reaction with AlMe₃ yields polymeric , characterized by hexagonal columnar structures (unit cell: a = 15.14 Å, c = 14.44 Å) .

Structural Insight : Al centers adopt octahedral geometry, coordinated by six phosphate oxygen atoms .

Acid-Base Behavior

DPHP serves as a strong acid in non-aqueous titrations:

Scientific Research Applications

Industrial Applications

Chemical Additive and Catalyst

DPhP is used as an industrial catalyst and chemical additive in various applications, including the production of flame retardants. It serves as a primary metabolite of triphenyl phosphate (TPHP), which is widely utilized in flame retardant formulations .

Lubricants and Corrosion Inhibitors

In the lubrication industry, DPhP is incorporated into lubricating oils to enhance performance and reduce wear in metal components. It also acts as a corrosion inhibitor for steel sheets, improving the longevity and durability of metal products .

Titration Standards

DPhP has been studied for its potential use as a standard acid in non-aqueous titrations due to its strong acidic properties and solubility in various organic solvents. This characteristic makes it suitable for determining the behavior of different acids and bases in diverse solvent environments .

Environmental Applications

Flame Retardant Replacement

As regulations on polybrominated diphenyl ethers (PBDEs) tighten, DPhP and other organophosphate esters (OPEs) are increasingly used as alternatives. Research indicates that while DPhP may serve as a flame retardant, its environmental persistence raises concerns about potential ecological impacts .

Biodegradation Studies

Studies on the biodegradation of DPhP suggest that it can be broken down in various ecosystems, highlighting its environmental fate and potential risks associated with its accumulation . These findings are crucial for assessing the long-term impact of DPhP in natural environments.

Biomedical Applications

Toxicological Research

Recent studies have investigated the toxicological effects of DPhP using zebrafish models to understand its impact on embryonic development. Findings indicate that exposure to DPhP can disrupt cardiac development, although its potency is lower than that of TPHP .

Antiviral Properties

DPhP derivatives have shown selective antiviral activity against human cytomegalovirus (CMV), suggesting potential therapeutic applications in virology. The compound's ability to inhibit CMV replication highlights its relevance in developing antiviral agents .

Data Tables

Case Study 1: Toxicity Assessment in Zebrafish

A study aimed at assessing the toxicity of DPhP during embryonic development utilized zebrafish as a model organism. The results indicated significant cardiac defects at certain concentrations, demonstrating the compound's potential developmental toxicity. This research underscores the need for further investigation into the safety profiles of DPhP derivatives used in consumer products.

Case Study 2: Biodegradation Analysis

Research on the biodegradation pathways of tert-butylphenyl diphenyl phosphate (BPDP) indicated that it undergoes microbial degradation in sediment-water microcosms. This study highlights the importance of understanding the environmental fate of phosphate esters like DPhP, especially regarding their long-term ecological impacts.

Mechanism of Action

Diphenyl phosphate acts as an organic catalyst by facilitating the ring-opening polymerization of lactones. It interacts with zinc iodide to form an initiating system that promotes the polymerization process. The compound’s mechanism of action involves the activation of monomers and the stabilization of the growing polymer chain .

Comparison with Similar Compounds

Structural and Functional Differences

DPHP shares structural similarities with other OPFRs but differs in substituents and metabolic pathways:

Key Insights :

- TPHP is fully aromatic, making it more stable but prone to forming DPHP as a persistent metabolite .

- EHDPP contains a branched alkyl chain, enhancing its hydrophobicity and environmental persistence compared to DPHP .

Environmental Presence and Human Exposure

- DPHP is ubiquitous in urine samples (detected in >98% of U.S. adults and children), reflecting its role as a shared metabolite of TPHP, EHDPP, and others .

- TPHP and EHDPP dominate indoor dust (median concentrations: 100–500 ng/g), while BEHPP is newly reported at comparable levels (50–1530 ng/g) .

- Children exhibit 3–5× higher urinary DPHP levels than adults, linked to hand-mouth exposure to dust-bound parent compounds .

Toxicological Profiles

Key Findings :

- DPHP exhibits stronger adipogenic effects than TPHP or EHDPP, likely due to its polar structure enhancing receptor binding .

- TPHP disrupts thyroid hormone homeostasis, whereas DPHP is implicated in androgen receptor antagonism .

Analytical Detection Challenges

- DPHP’s high water solubility (vs. hydrophobic EHDPP/BEHPP) complicates extraction from biological samples. Nanoparticle-assisted metabolomics improves its detection by altering diffusion coefficients (e.g., from 5–7×10⁻¹⁰ to 1.9×10⁻¹⁰ m²/s) .

- BEHPP identification required high-resolution mass spectrometry (LC-Orbitrap-HRMS) due to lack of commercial standards .

Biological Activity

Diphenyl phosphate (DPhP) is an aryl phosphate ester that has garnered attention due to its widespread use in industrial applications and its role as a metabolite of triphenyl phosphate (TPHP), a common flame retardant. Understanding the biological activity of DPhP is crucial for assessing its potential health impacts, particularly in relation to developmental and toxicological effects.

DPhP is characterized by its ability to interact with biological systems, primarily through its influence on lipid metabolism and cellular signaling pathways. Research indicates that DPhP can disrupt mitochondrial function, leading to altered energy metabolism and potential toxicity.

Key Mechanisms:

- Inhibition of Lipid Catabolism: Chronic exposure to DPhP has been shown to reduce the expression of genes involved in fatty acid oxidation, particularly those regulated by peroxisome proliferator-activated receptor alpha (PPARα) .

- Cardiac Development Impairment: Studies using zebrafish models demonstrated that DPhP exposure during critical developmental windows resulted in significant cardiac defects, evidenced by increased distances between cardiac structures .

In Vivo Studies

-

Mice Exposure Studies:

- Mice exposed to DPhP through drinking water exhibited metabolic disruptions, including alterations in body weight gain and lipid metabolism. A multi-omics approach revealed significant changes at low exposure levels, suggesting that even minimal doses can have profound biological effects .

- The study employed liquid chromatography–mass spectrometry (LC-MS) to assess DPhP levels in biological tissues, confirming its bioavailability and potential for systemic effects.

- Zebrafish Embryonic Development:

Case Study Summary

| Study Type | Organism | Exposure Route | Key Findings |

|---|---|---|---|

| In Vivo | Mice | Oral (drinking water) | Reduced lipid catabolism; altered gene expression |

| Embryonic Development | Zebrafish | Water | Cardiac defects; increased SV-BA distance |

Environmental Impact

DPhP's persistence in the environment raises concerns about its ecological impact. Studies indicate that it can pose risks to aquatic ecosystems if released, as it is not readily biodegradable and can accumulate in biological systems .

Q & A

Q. How can diphenyl phosphate (DPP) be synthesized and characterized in laboratory settings?

DPP synthesis typically involves esterification reactions, such as reacting phenol with phosphorus oxychloride under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure (e.g., presence of phenyl groups and phosphate linkage) and differential scanning calorimetry (DSC) to determine melting points (e.g., 62–66°C) . For polymer applications, gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) can measure molecular weight distributions .

Q. What safety protocols are critical when handling DPP in experimental workflows?

Protective equipment (gloves, goggles, lab coats) is mandatory due to DPP’s irritant properties. Waste must be segregated and disposed via certified hazardous waste management services. Contamination risks necessitate fume hood use and strict avoidance of skin contact . Toxicity studies recommend using high-purity DPP to minimize confounding effects from impurities like triphenyl phosphate (TPHP) .

Q. What methods are used to determine DPP’s physicochemical properties (e.g., log Kow, solubility)?

Octanol-water partition coefficients (log Kow) can be estimated using software like Syracuse Research Corporation’s WSKOW or measured via shake-flask methods. Environmental persistence studies combine high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) to quantify degradation rates in water or soil .

Advanced Research Questions

Q. How does DPP function as a catalyst in controlled ring-opening polymerization (ROP) of lactones?

DPP activates monomers via an "activated monomer" mechanism, enabling living polymerization. For δ-valerolactone (δ-VL) or ε-caprolactone (ε-CL), a typical setup uses DPP (catalyst) and 3-phenyl-1-propanol (initiator) at a 1:1:50 molar ratio in toluene. Kinetic studies track monomer conversion via NMR, while SEC confirms narrow polydispersity (e.g., Đ = 1.1–1.3). Chain-end analysis by MALDI-TOF MS validates controlled growth .

Q. How should researchers address impurities in DPP samples during toxicological assays?

Impurities like TPHP in commercial DPP require rigorous purification (e.g., column chromatography) and validation via HPLC or gas chromatography (GC). In zebrafish developmental studies, co-exposure controls (TPHP alone) isolate DPP-specific effects. Cross-referencing supplier certificates with in-house LC-MS/MS analysis ensures batch consistency .

Q. What analytical strategies are effective for detecting DPP in environmental matrices?

Solid-phase extraction (SPE) coupled with LC-MS/MS achieves detection limits <1 ng/L in water. For sediment or biota, pressurized liquid extraction (PLE) and cleanup with silica gel columns reduce matrix interference. Bioaccumulation factors (BAFs) are modeled using log Kow values (e.g., 4.86–6.61 for derivatives) and ecological risk assessment frameworks .

Q. How can structural modifications of DPP enhance its antiviral activity?

Introducing diphenyl phosphate (DPP) moieties to artemisinin derivatives (e.g., dimer 838) improves selectivity against cytomegalovirus (CMV). Irreversible inhibition is confirmed via time-course removal assays. Structure-activity relationship (SAR) studies compare peroxide-containing vs. deoxy analogs, with IC50 values determined using plaque reduction assays .

Q. How do researchers resolve contradictions in toxicity data across organophosphate esters (OPEs)?

Meta-analyses stratify data by exposure routes (oral vs. dermal) and model organisms (zebrafish vs. rodents). For DPP, chronic toxicity predictions leverage extrapolation from cresyl diphenyl phosphate (CDP) studies, emphasizing neurotoxic endpoints (e.g., acetylcholinesterase inhibition). Weight-of-evidence approaches prioritize high-quality in vivo data over in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.